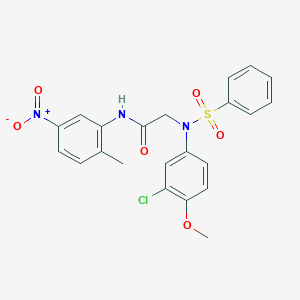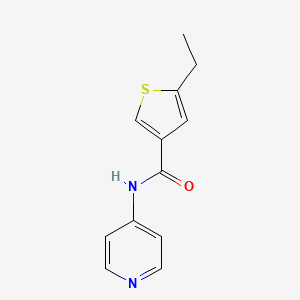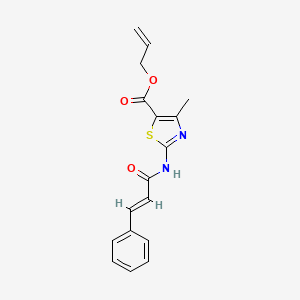
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C22H20ClN3O6S and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.0761342 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Tetrahydroisoquinoline Frameworks
Research by Kommidi, Balasubramaniam, and Aidhen (2010) has developed new synthetic equivalents based on the Weinreb amide functionality for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This method involves simple reactions such as N-benzylation and addition of arylmagnesium halide, providing a route for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines. This development could have implications for the synthesis of various biologically active compounds within pharmaceutical research and development (Kommidi, Balasubramaniam, & Aidhen, 2010).
Osteoclastogenesis Inhibition
Cho et al. (2020) investigated the osteoclast inhibitory activity of novel compounds, including derivatives related to the specified chemical structure, demonstrating their potential as therapeutic agents for postmenopausal osteoporosis. This research highlights the importance of such compounds in the development of new drugs targeting bone health and osteoporosis prevention (Cho et al., 2020).
Herbicide Selectivity and Metabolism
Sweetser, Schow, and Hutchison (1982) explored the selectivity of chlorsulfuron, a compound with structural similarities, as a post-emergence herbicide for small grains, attributing selectivity to the ability of crop plants to metabolize the herbicide to an inactive form. This study provides insight into the biochemical basis of herbicide selectivity and the potential for designing environmentally friendly agricultural chemicals (Sweetser, Schow, & Hutchison, 1982).
COX-2 Inhibition for Anti-inflammatory Applications
Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, including those structurally related to the specified compound, to understand their orientation and interaction within the active site of the cyclooxygenase-2 (COX-2) enzyme. This research is pivotal in the development of COX-2 inhibitors for anti-inflammatory and analgesic applications, showcasing the potential of such compounds in medicinal chemistry (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O6S/c1-15-8-9-17(26(28)29)13-20(15)24-22(27)14-25(16-10-11-21(32-2)19(23)12-16)33(30,31)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEXSKOVWIVPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-{[4-(methylthio)benzyl]amino}propyl)amino]ethanol dihydrochloride](/img/structure/B4618261.png)
![N'-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B4618271.png)
![3-(Propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4618273.png)
![N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B4618289.png)

![[2-bromo-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B4618311.png)

![6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4618321.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)
![METHYL 2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4618329.png)
![3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B4618336.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-fluorophenyl)ethanamine](/img/structure/B4618338.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)
![N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B4618367.png)
